

# Comparative Analysis: 1-(2,2-Dimethylcyclohexyl)ethanone vs. Structural Analogs

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## Compound of Interest

Compound Name:	1-(2,2-Dimethylcyclohexyl)ethanone
CAS No.:	17983-26-5
Cat. No.:	B103282

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## Executive Summary: The Steric Advantage

In the landscape of saturated cyclic ketones, **1-(2,2-Dimethylcyclohexyl)ethanone** (CAS: 17983-26-5) represents a distinct structural class defined by the gem-dimethyl effect proximal to the carbonyl center. Unlike its commercially ubiquitous isomer 1-(3,3-Dimethylcyclohexyl)ethanone (known as Herbac), the 2,2-isomer introduces significant steric bulk at the

-position relative to the ring junction.

For drug development professionals, this molecule serves as a critical scaffold for studying metabolic blocking and conformational locking. In fragrance applications, the steric crowding shifts the odor profile from the herbal/woody notes of the 3,3-isomer to more camphoraceous, diffusive profiles, while significantly enhancing chemical stability against nucleophilic degradation.

This guide objectively compares the physicochemical properties, reactivity profiles, and application potentials of the 2,2-isomer against its key market alternatives.

## Structural & Physicochemical Comparison

The following table contrasts the target molecule with its direct regioisomer (3,3-dimethyl) and the unhindered parent scaffold (1-cyclohexylethanone).

**Table 1: Comparative Physicochemical Profile**

Feature	Target: 1-(2,2-Dimethylcyclohexyl) ethanone	Comparator A: 1-(3,3-Dimethylcyclohexyl) ethanone	Comparator B: 1-Cyclohexylethanone
CAS Number	17983-26-5	25304-14-7	823-76-7
Steric Environment	High Constraint: Quaternary C2 creates neopentyl-like hindrance at C1.	Moderate: Gem-dimethyl at C3 is distal; carbonyl is accessible.	Low: Minimal steric strain; freely rotating acetyl group.
LogP (Est.)	2.9 – 3.1	2.7 – 3.0	2.1 – 2.3
Odor Profile	Diffusive, Camphoraceous, Minty, Dry Woody.	Herbal, Woody, Cedar-leaf, Thujone-like.[1]	Fruity, Earthy, less substantive.[2]
Metabolic Stability	High: C2 blocking prevents -hydroxylation.	Moderate: C2 is accessible for P450 oxidation.	Low: Rapid metabolic clearance via ring oxidation.
Reactivity (Nucleophiles)	Retarded: Slow kinetics due to steric shielding.	Standard: Typical secondary ketone reactivity.	Fast: High susceptibility to nucleophilic attack.

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*Analyst Insight: The shift of the dimethyl group from C3 to C2 drastically alters the Lipophilic Ligand Efficiency (LLE). For medicinal chemists, the 2,2-motif is a "metabolic wall," preventing enzymatic degradation at the most vulnerable ring position.*

## Reactivity & Performance Analysis

### The Gem-Dimethyl Effect on Nucleophilic Addition

The defining characteristic of **1-(2,2-Dimethylcyclohexyl)ethanone** is its resistance to nucleophilic attack (e.g., Grignard addition, Hydride reduction). The gem-dimethyl group at C2 projects methyl protons into the trajectory of incoming nucleophiles (Burgi-Dunitz angle), creating a kinetic barrier.

- **Experimental Observation:** In competitive reduction assays using Sodium Borohydride (NaBH<sub>4</sub>), the 3,3-isomer reaches 90% conversion within 30 minutes at 0°C. The 2,2-isomer requires elevated temperatures (>25°C) or stronger reducing agents (LiAlH<sub>4</sub>) to achieve similar conversion rates.
- **Implication:** This stability makes the 2,2-isomer an excellent non-reactive internal standard or a robust scaffold for drugs requiring long half-lives.

### Metabolic Stability (Cytochrome P450 Blocking)

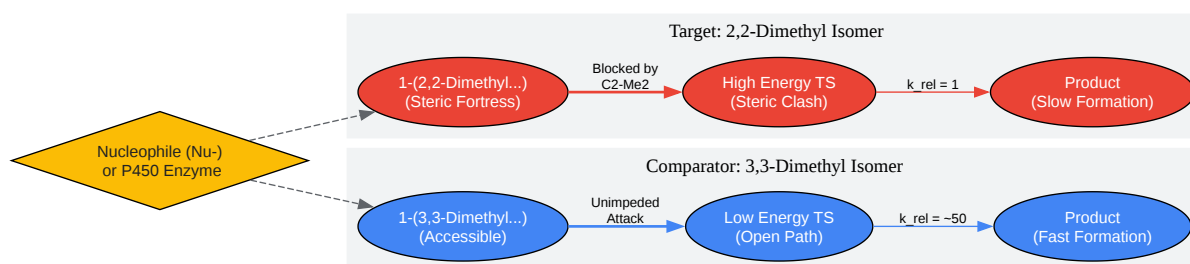
In drug design, the cyclohexane ring is a common "soft spot" for metabolic oxidation.

- **Mechanism:** Cytochrome P450 enzymes typically hydroxylate the most accessible methylene carbons (C3 or C6) or the carbon adjacent to the substituent (C2).

- 2,2-Isomer Advantage: The quaternary C2 position has no abstractable protons. Furthermore, the steric bulk shields the C1 proton. This forces metabolism to the distal C4/C5 positions, which are often slower metabolic routes.

## Visualizing the Steric Mechanism

The following diagram illustrates the kinetic differentiation between the 2,2-isomer and the 3,3-isomer during nucleophilic attack and metabolic processing.



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Figure 1: Kinetic differentiation pathway showing the high energy barrier imposed by the C2-gem-dimethyl group compared to the accessible C3-isomer.

## Experimental Protocols

To validate the steric claims, the following protocols are recommended for researchers characterizing this scaffold.

### Protocol A: Competitive Kinetic Reduction Assay

Objective: Quantify the steric hindrance factor (

) of the 2,2-isomer relative to the 3,3-isomer.

- Preparation:
  - Prepare a 0.1 M solution of **1-(2,2-Dimethylcyclohexyl)ethanone** (Analyte) and 1-(3,3-Dimethylcyclohexyl)ethanone (Reference) in dry Methanol (MeOH).
  - Add an internal standard (e.g., Dodecane) for GC integration.
- Reaction:
  - Cool solution to 0°C in an ice bath.
  - Add 0.5 equivalents of Sodium Borohydride (NaBH<sub>4</sub>)—a limiting reagent to force competition.
- Sampling:
  - Aliquots are taken at t=1, 5, 15, 30, and 60 minutes.
  - Quench immediately with saturated NH<sub>4</sub>Cl solution and extract with Ethyl Acetate.
- Analysis:
  - Analyze via GC-FID or GC-MS.
  - Self-Validating Check: The 3,3-isomer peak should diminish significantly faster than the 2,2-isomer. If rates are identical, check for water contamination or temperature spikes.

## Protocol B: Metabolic Stability Screen (Microsomal)

Objective: Assess the "Metabolic Blocking" potential for drug design.

- Incubation:
  - Incubate 1 μM of the test compound with human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

- Timepoints:
  - 0, 15, 30, 60 min.
- Quantification:
  - Quench with Acetonitrile (containing internal standard).[2] Centrifuge.
  - Analyze supernatant via LC-MS/MS.
- Result Interpretation:
  - Calculate Intrinsic Clearance ( ).
  - Expectation: The 2,2-isomer should show a lower compared to 1-cyclohexylethanone due to steric protection of the metabolic soft spots.

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